molecular formula C4H5ClO B107931 2-Butenoyl chloride CAS No. 10487-71-5

2-Butenoyl chloride

Cat. No. B107931
CAS RN: 10487-71-5
M. Wt: 104.53 g/mol
InChI Key: RJUIDDKTATZJFE-NSCUHMNNSA-N
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Description

2-Butenoyl chloride, also known as crotonyl chloride, is a compound that has been studied for its molecular structure and conformation. Electron diffraction studies have revealed that trans-2-butenoyl chloride consists of a mixture of two conformers with the double bonds anti or syn to each other . This compound is of interest in various chemical reactions and has potential applications in synthesis and materials science.

Synthesis Analysis

The synthesis of related compounds often involves the use of 2-butenoyl chloride as an intermediate or reactant. For instance, ethyl 2-butenoate can be prepared from 2-butenoyl acid using ethanol, sulfuric acid, benzene, and tetramethyl ammonium chloride, with a reported yield of 84% . The structure of the product is confirmed by IR, elementary analysis, and 1H NMR, indicating the versatility of 2-butenoyl chloride in synthetic applications.

Molecular Structure Analysis

The molecular structure of trans-2-butenoyl chloride has been extensively studied using gas-phase electron diffraction. The compound exhibits a mixture of syn and anti conformers, with detailed bond lengths and angles provided for both forms . These structural details are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

2-Butenoyl chloride is reactive and can participate in various chemical reactions. For example, it can react with N-aryl- or N-hetarylamines to produce allenamides and HCl adducts . Additionally, it can be involved in cycloaddition reactions, which are useful in the synthesis of complex organic molecules. The reactivity of 2-butenoyl chloride makes it a valuable compound in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-butenoyl chloride are influenced by its molecular structure. The presence of different conformers affects its boiling point, melting point, and solubility. The electron diffraction studies provide insights into the bond lengths and angles, which are essential for predicting the physical properties of the compound . Understanding these properties is important for the practical handling and application of 2-butenoyl chloride in chemical processes.

Scientific Research Applications

Molecular Structure and Conformation

  • Electron Diffraction Studies: The structures of trans-2-butenoyl chloride (crotonyl chloride) and its derivatives have been investigated using gas-phase electron diffraction, revealing details about their conformations and molecular dimensions (Nordtømme & Hagen, 1985).

Energy Optimization and Vibrational Frequencies

  • Ab Initio Calculations: Research using ab initio calculations with a 6-31G* basis set at RHF and MP2 levels explored the conformational stability and structure of 2-methyl-2-butenoyl fluoride and chloride, including energy optimization and vibrational frequencies (Badawi, 1998).

Applications in Electrochemical Studies

  • Cobalt(II) Ion-Selective Sensor: Poly(vinyl chloride)-based membranes using salen ligands were explored as cobalt(II) selective electrodes, indicating potential applications in the determination of cobalt(II) ions in various samples (Bandi et al., 2011).
  • Electrocatalytic Reduction of CO2: A study reported the synthesis and reactivity of an iron(III) chloride compound in the electrocatalytic reduction of CO2 to formate, suggesting its potential application in CO2 reduction processes (Nichols et al., 2018).

Chemical Reactions and Mechanisms

  • Laser Pyrolysis Studies: The thermal decomposition of E-2-butenoyl chloride was investigated using infrared laser-powered homogeneous pyrolysis, contributing to the understanding of its reaction pathways (Allen & Russell, 2004).
  • Mechanism of Amine-Catalyzed Ester Formation: Research on the amine-catalyzed reactions of benzoyl chloride provided insights into the reaction mechanisms involving 2-butenoyl chloride derivatives (Hubbard & Brittain, 1998).

Safety And Hazards

2-Butenoyl chloride is a flammable liquid and vapour . It causes severe skin burns and eye damage . It may cause respiratory irritation . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes and remove any contact lenses if present . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

(E)-but-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5ClO/c1-2-3-4(5)6/h2-3H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUIDDKTATZJFE-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201314046
Record name trans-Crotonyl chloride
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Molecular Weight

104.53 g/mol
Source PubChem
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Physical Description

Pale yellow liquid with an acrid odor; [Alfa Aesar MSDS]
Record name trans-Crotonyl chloride
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Product Name

2-Butenoyl chloride

CAS RN

625-35-4, 10487-71-5
Record name trans-Crotonyl chloride
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Record name Crotonoyl chloride (E)-
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Record name 2-Butenoyl chloride
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Record name trans-Crotonyl chloride
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Record name Crotonoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
228
Citations
T Nordtømme, K Hagen - Journal of molecular structure, 1985 - Elsevier
… 2-butenoyl chloride have been investigated by gas-phase electron diffraction at 343 and 336 K, respectively. Trans-2-Butenoyl chloride … for 3-methyl-2-butenoyl chloride. The values with …
Number of citations: 12 www.sciencedirect.com
L Postmyr, K Hagen, Q Shen - Journal of molecular structure, 1991 - Elsevier
… chloride and truns-2-butenoyl chloride. The reason for this … chloride and truns-2-butenoyl chloride. No rotational constants … [ 31, and truns-2-butenoyl chloride (crotony1 chloride) [5], all …
Number of citations: 4 www.sciencedirect.com
HM Badawi - Journal of Molecular Structure: THEOCHEM, 1998 - Elsevier
… For 3-methyl-2butenoyl chloride, the results appear inconclusive, with the electron diffraction data [… Cis to trans barrier Trans to cis barrier 2-Methyl-2-butenoyl chloride Energy difference …
Number of citations: 9 www.sciencedirect.com
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
G Graner, E Hirota, T Iijima, K Kuchitsu… - … Containing Five or More …, 2003 - Springer
This document is part of Subvolume D ‘Molecules Containing Five or More Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
JR Durig, GA Guirgis, Y Jin - Journal of molecular structure, 1996 - Elsevier
… prepared by reacting 3-methyl-2-butenoyl chloride with freshly sublimed antimony fluoride at … The sample of 3-methyl-2butenoyl chloride, which was purchased from Aldrich Chemical Co…
Number of citations: 14 www.sciencedirect.com
RW Holder, HS Freiman… - The Journal of Organic …, 1976 - ACS Publications
… When irons-2-butenoyl chloride was treated with 0.95 molar equiv of dry triethylamine in the presence of 6.0 molar equiv of 1,3-cyclopentadiene and worked up after 3 h a product …
Number of citations: 34 pubs.acs.org
JA Kampmeier, SH Harris… - Journal of the American …, 1981 - ACS Publications
… 3-Methyl-2-butenoyl chloride also gives neither a vinylphosphonium salt nor a vinyl chloride; the corresponding olefin, isobutylene, is the only significant organic product, and the …
Number of citations: 36 pubs.acs.org
GR Allen, DK Russell - New Journal of Chemistry, 2004 - pubs.rsc.org
… In the present investigation, we report the infrared LPHP of E-2-butenoyl chloride. The stable … Proposed reaction scheme for E-2-butenoyl chloride IR LPHP; observed products in bold …
Number of citations: 12 pubs.rsc.org
RL Danheiser, H Sard - The Journal of Organic Chemistry, 1980 - ACS Publications
(Trimethylsilyl) vinylketene has been prepared by dehydrohalogenation of (Z)-2-(trimethylsilyl)-2-butenoyl chloride and shown to be a relatively stable compound which participates in …
Number of citations: 71 pubs.acs.org

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